molecular formula C18H19NO5 B1442633 Fmoc-Sar-OH CAS No. 77128-70-2

Fmoc-Sar-OH

Cat. No.: B1442633
CAS No.: 77128-70-2
M. Wt: 329.3 g/mol
InChI Key: CUJSWOOWOONPRH-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: This is crucial for the study of structure-activity relationships in peptides .

Biology and Medicine: In biological research, Fmoc-Sar-OH is used to synthesize peptides that can be studied for their biological activity. It is also used in the development of peptide-based drugs .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based therapeutics. It is also used in the production of custom peptides for research and development .

Mechanism of Action

Target of Action

Fluorenylmethyloxycarbonyl-Sarcosine (Fmoc-Sar-OH) is a derivative of the amino acid glycine . It is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The mode of action of this compound involves its interaction with the amine group of amino acids. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to peptide synthesis. The use of this compound allows for the selective protection and deprotection of amine groups, facilitating the synthesis of complex peptides . The introduction and removal of the Fmoc group are key steps in solid-phase peptide synthesis (SPPS), a common method for peptide synthesis .

Pharmacokinetics

For instance, it is soluble in DMSO at a concentration of 100 mg/mL .

Result of Action

The primary result of this compound’s action is the protection of amine groups during peptide synthesis, allowing for the creation of complex peptides. This has wide-ranging implications in the field of biochemistry, where peptides are used in a variety of applications, from drug development to the study of protein function .

Action Environment

The action of this compound is influenced by the pH of the environment. The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the reaction environment is a crucial factor in the efficacy of this compound. Additionally, the stability of this compound can be affected by factors such as temperature and the presence of moisture .

Future Directions

The development of peptide drugs, including those involving Fmoc-Sar-OH, has become one of the hottest topics in pharmaceutical research . The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology .

Biochemical Analysis

Biochemical Properties

Fmoc-Sar-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the SPPS process. The fluorenylmethoxycarbonyl (Fmoc) group in this compound protects the amino group of sarcosine, preventing unwanted reactions during peptide chain elongation. The Fmoc group is removed by base treatment, typically using piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Cellular Effects

This compound influences various cellular processes, particularly in the context of peptide synthesis. It does not directly affect cell signaling pathways, gene expression, or cellular metabolism. The peptides synthesized using this compound can have significant effects on cellular functions. For example, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme activities, and receptor-ligand interactions .

Molecular Mechanism

The molecular mechanism of this compound involves the protection of the amino group of sarcosine during peptide synthesis. The Fmoc group is introduced by reacting the amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The Fmoc group is then removed by base treatment, typically using piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate. This process allows for the step-by-step assembly of peptides on a solid support .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are primarily observed during the peptide synthesis process. The stability of this compound is crucial for successful peptide synthesis. It is stable at room temperature and can be stored for extended periods without significant degradation. Once dissolved in a solvent, it should be used promptly to avoid degradation. Long-term effects on cellular function are not directly associated with this compound, but rather with the peptides synthesized using this compound .

Dosage Effects in Animal Models

The effects of this compound in animal models are not well-documented, as it is primarily used in vitro for peptide synthesis. Peptides synthesized using this compound can be studied in animal models to understand their biological activities. The dosage effects of these peptides can vary, with higher doses potentially leading to toxic or adverse effects. It is essential to optimize the dosage to achieve the desired biological effects without causing harm .

Metabolic Pathways

This compound itself is not directly involved in metabolic pathways. The peptides synthesized using this compound can participate in various metabolic processes. These peptides can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. The specific metabolic pathways involved depend on the nature of the synthesized peptides and their biological activities .

Transport and Distribution

This compound is primarily used in vitro for peptide synthesis and does not have significant transport and distribution within cells and tissues. The peptides synthesized using this compound can be transported and distributed within cells and tissues. These peptides can interact with transporters and binding proteins, influencing their localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound itself does not have specific subcellular localization, as it is used in vitro for peptide synthesis. The peptides synthesized using this compound can have specific subcellular localizations. These peptides can be directed to specific compartments or organelles based on targeting signals or post-translational modifications. The subcellular localization of these peptides can influence their activity and function within the cell .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the N-methyl group in sarcosine, which imparts different steric and electronic properties compared to glycine and alanine derivatives. This makes this compound particularly useful in the synthesis of peptides with specific structural and functional characteristics .

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-19(10-17(20)21)18(22)23-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKQIADIIYMFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77128-70-2
Record name N-(9-Fluorenylmethoxycarbonyl)-N-methylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77128-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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